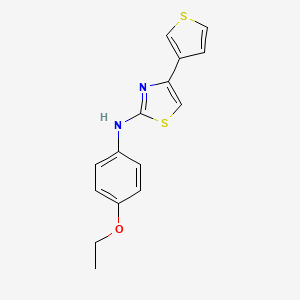
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide
Vue d'ensemble
Description
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide typically involves the chlorination of 5-(hydroxymethyl)benzene-1-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various organic reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: It can be reduced to form 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the compound.
Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields an amine derivative.
Reduction: The major product is 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonic acid.
Applications De Recherche Scientifique
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a disinfectant in laboratory settings.
Medicine: Investigated for its potential use in antimicrobial treatments and as a disinfectant in medical facilities.
Industry: Utilized in the production of various chemicals and as a disinfectant in industrial processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. This property makes it effective as a disinfectant and in various oxidation reactions in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloramine-B: Similar to Chloramine-T but with a different substituent on the benzene ring.
N-Chlorosuccinimide: Another chlorinating agent used in organic synthesis.
Sodium Hypochlorite: A common household bleach and oxidizing agent.
Uniqueness
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide is unique due to its specific structure, which allows for selective chlorination and oxidation reactions. Its stability and effectiveness as an oxidizing agent and disinfectant make it valuable in various applications.
Propriétés
IUPAC Name |
3-chloro-5-(hydroxymethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-3,10H,4H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHCMCITWIZIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



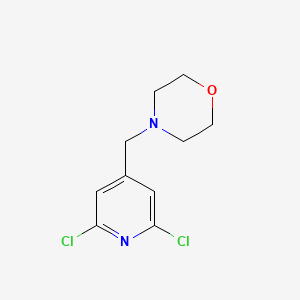
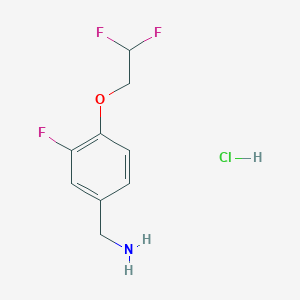
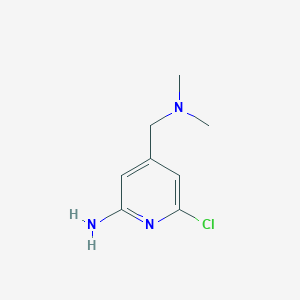
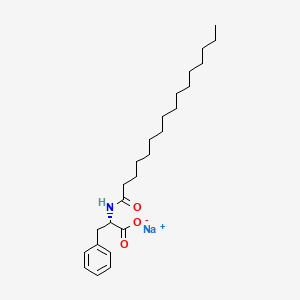
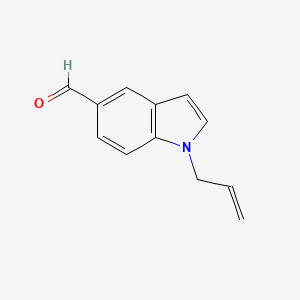
![methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459648.png)

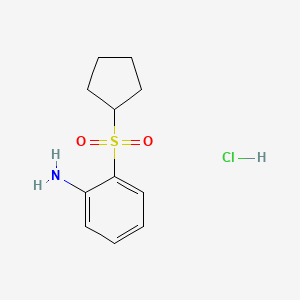

![1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene](/img/structure/B1459658.png)
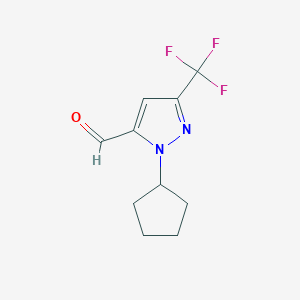
![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1459661.png)
